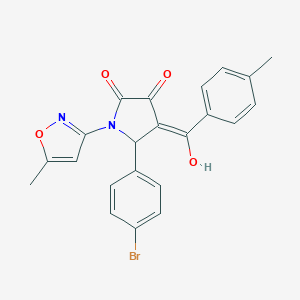![molecular formula C25H30N2O5 B265525 1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265525.png)
1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as DMHP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMHP belongs to the class of compounds known as designer drugs, which are synthesized to mimic the effects of illicit substances while avoiding legal restrictions.
Mécanisme D'action
DMHP acts by binding to the sigma-1 receptor and modulating its activity. This results in the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. DMHP also inhibits the reuptake of dopamine by binding to the dopamine transporter, leading to an increase in extracellular dopamine levels.
Biochemical and Physiological Effects:
DMHP has been shown to have a range of biochemical and physiological effects. It has been found to increase locomotor activity in rats, as well as induce hyperthermia and convulsions at high doses. DMHP has also been shown to increase dopamine levels in the brain, which may contribute to its effects on behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMHP in lab experiments is its potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is its potential toxicity, as high doses of DMHP have been shown to induce convulsions and hyperthermia in animals.
Orientations Futures
There are several potential future directions for research on DMHP. One area of interest is its potential as a therapeutic agent for various neurological disorders, such as Parkinson's disease and depression. Another area of research is the development of more selective sigma-1 receptor agonists that can be used to study the role of this receptor in greater detail. Additionally, further studies are needed to determine the long-term effects of DMHP on behavior and cognition.
Méthodes De Synthèse
DMHP is synthesized using a multi-step process involving the condensation of 3-(dimethylamino)propylamine with 4-ethoxybenzoyl chloride, followed by the addition of 3-methoxybenzoyl chloride. The resulting product is then subjected to a reductive amination reaction to yield DMHP.
Applications De Recherche Scientifique
DMHP has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent agonist of the sigma-1 receptor, a protein that is involved in modulating the release of neurotransmitters and regulating cellular signaling pathways. DMHP has also been shown to have an affinity for the dopamine transporter, which plays a critical role in the regulation of dopamine levels in the brain.
Propriétés
Nom du produit |
1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C25H30N2O5 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H30N2O5/c1-5-32-19-12-10-17(11-13-19)22-21(23(28)18-8-6-9-20(16-18)31-4)24(29)25(30)27(22)15-7-14-26(2)3/h6,8-13,16,22,28H,5,7,14-15H2,1-4H3/b23-21+ |
Clé InChI |
FPEZWCBRLDVMHM-XTQSDGFTSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\[O-])/C(=O)C(=O)N2CCC[NH+](C)C |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCCN(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)[O-])C(=O)C(=O)N2CCC[NH+](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265442.png)
![(E)-(4-chlorophenyl){1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265444.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B265445.png)
![(E)-[1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxo-2-(3-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265448.png)




![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265465.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265467.png)



![methyl 4-[(3E)-3-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B265477.png)